N,N-diethyladamantane-1-sulfinamide
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Overview
Description
N,N-diethyladamantane-1-sulfinamide is an organosulfur compound with the molecular formula C14H25NOS It is characterized by the presence of a sulfinamide functional group attached to an adamantane core, which is further substituted with two ethyl groups on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyladamantane-1-sulfinamide typically involves the reaction of adamantane-1-sulfinyl chloride with diethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. The general reaction scheme is as follows:
Preparation of Adamantane-1-sulfinyl Chloride: Adamantane is first chlorinated to form adamantane-1-sulfinyl chloride.
Reaction with Diethylamine: The adamantane-1-sulfinyl chloride is then reacted with diethylamine in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyladamantane-1-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: The sulfinamide group can be reduced to form sulfenamides.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the nitrogen atom.
Major Products Formed
Oxidation: Sulfonamides are the major products.
Reduction: Sulfenamides are formed.
Substitution: Various substituted sulfinamides depending on the nucleophile used.
Scientific Research Applications
N,N-diethyladamantane-1-sulfinamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Sulfinamide derivatives are explored for their potential as therapeutic agents.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-diethyladamantane-1-sulfinamide involves its interaction with various molecular targets. The sulfinamide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The adamantane core provides structural rigidity, which can enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
Sulfenamides: These compounds have a sulfur-nitrogen bond but are less oxidized than sulfinamides.
Sulfonamides: These are more oxidized than sulfinamides and have a sulfur-oxygen double bond.
Sulfoximines: These compounds have a sulfur-nitrogen double bond and are structurally similar to sulfinamides.
Uniqueness
N,N-diethyladamantane-1-sulfinamide is unique due to its adamantane core, which provides enhanced stability and rigidity compared to other sulfinamides. This structural feature can lead to improved performance in various applications, such as increased binding affinity in biological systems or enhanced thermal stability in industrial processes.
Properties
IUPAC Name |
N,N-diethyladamantane-1-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NOS/c1-3-15(4-2)17(16)14-8-11-5-12(9-14)7-13(6-11)10-14/h11-13H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJONQXIAWRHKKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)C12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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